z-d-Glu(otbu)-oh

Peptide Synthesis Orthogonal Protection SPPS Compatibility

Z-D-Glu(OtBu)-OH (CAS 51644-83-8) is the definitive, orthogonally protected D-glutamic acid derivative for demanding peptide syntheses. Its N-α-Cbz and γ-OtBu groups provide fully independent deprotection schemes—critical for assembling acid/base-sensitive sequences where standard Fmoc strategies fail. This D-isomer is essential for creating metabolically stable, protease-resistant peptide therapeutics and probes. Ensure sequence fidelity and synthetic success; request a quote for research-grade material.

Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
CAS No. 51644-83-8
Cat. No. B554519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-d-Glu(otbu)-oh
CAS51644-83-8
Synonymsz-d-glu(otbu)-oh; 51644-83-8; SCHEMBL2776833; D-Glutamicacid,N-[(phenylmethoxy)carbonyl]-,5-(1,1-dimethylethyl)ester; GLMODRZPPBZPPB-CYBMUJFWSA-N; MolPort-016-580-306; ZINC1583326; CZ-110; AKOS025117409; AK163593; FT-0696180; ST24050364; V1186; K-9483; N-(benzyloxy)carbonyl-D-glutamicacid5-tert-butylester
Molecular FormulaC17H23NO6
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1
InChIKeyGLMODRZPPBZPPB-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Glu(OtBu)-OH (CAS 51644-83-8): Technical Baseline and Procurement Summary for Peptide Synthesis


Z-D-Glu(OtBu)-OH (CAS 51644-83-8), also known as N-Benzyloxycarbonyl-D-glutamic acid 5-tert-butyl ester, is an orthogonally protected D-glutamic acid derivative. It is a white to off-white crystalline powder that is soluble in chlorinated solvents (chloroform, dichloromethane), ethyl acetate, DMSO, and acetone . The compound exhibits an optical rotation of [α]²⁰ᴅ = 14 ± 2° (c=1 in MeOH) [1]. It is a core building block for peptide synthesis, where the Cbz (Z) group protects the α-amino function and the tert-butyl (OtBu) ester protects the γ-side chain carboxyl group, enabling selective, sequential deprotection and coupling [2].

Why Z-D-Glu(OtBu)-OH Cannot Be Casually Substituted by Other D-Glutamate Building Blocks


The orthogonality of the N-α-Cbz (Z) and γ-tert-butyl (OtBu) protecting groups in Z-D-Glu(OtBu)-OH is not merely a convenience but a critical design feature for complex syntheses. While other protected D-glutamate derivatives exist, their substitution can lead to synthetic failure due to incompatible deprotection chemistries. For example, a researcher attempting to use a Boc-protected analog in a synthetic route requiring acid-stable, base-labile α-amino protection would find the strategy unworkable . Similarly, switching to a fully unprotected analog like Z-D-Glu-OH offers no control over the γ-carboxyl group, rendering it unsuitable for sequences requiring subsequent side-chain modifications . Furthermore, the choice of D-configuration is paramount for generating bioactive peptides with resistance to endogenous proteases, where substitution with the L-isomer would result in a biologically inert or altered molecule .

Quantitative Differentiation: Z-D-Glu(OtBu)-OH Compared to Key D-Glutamate Analogs


Orthogonal Protecting Group Strategy: Z/OtBu vs. Fmoc/OtBu in SPPS

Z-D-Glu(OtBu)-OH offers a distinct orthogonal protection scheme compared to its Fmoc-protected counterpart. The Fmoc group requires basic conditions (e.g., 20% piperidine in DMF) for removal, a standard step in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) . In contrast, the Cbz (Z) group is stable to these basic conditions but can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH) [1]. This makes Z-D-Glu(OtBu)-OH the building block of choice for synthesizing base-sensitive peptides or for implementing an orthogonal deprotection strategy where an acid-labile side chain protecting group is present that would be incompatible with the repetitive base treatments of Fmoc-SPPS .

Peptide Synthesis Orthogonal Protection SPPS Compatibility

Chain Extension Versatility: γ-OtBu Ester of Z-D-Glu(OtBu)-OH vs. Unprotected Z-D-Glu-OH

The presence of the γ-tert-butyl ester in Z-D-Glu(OtBu)-OH provides a critical point of differentiation from the fully unprotected analog, Z-D-Glu-OH. The tert-butyl group masks the side-chain carboxyl, preventing unwanted side reactions (e.g., cyclization, oligomerization) during peptide coupling at the α-carboxyl group . After the desired peptide chain is assembled, the tert-butyl ester can be selectively removed under acidic conditions (e.g., TFA), allowing for subsequent on-resin or post-synthesis modifications at this position . In contrast, Z-D-Glu-OH (CAS 63648-73-7) cannot be used for regioselective chain extension at the γ-position without complex protection/deprotection schemes .

Peptide Synthesis Side-Chain Modification Protecting Groups

Stereochemical Integrity and Biological Relevance: D-Isomer vs. L-Isomer

Z-D-Glu(OtBu)-OH is the D-enantiomer of the naturally occurring L-glutamic acid. This stereochemistry is a critical selection criterion for applications requiring proteolytic stability. Peptides containing D-amino acids, such as D-glutamic acid, are known to be resistant to degradation by most endogenous proteases, which are stereospecific for L-amino acids . For instance, the D-configuration is a key feature in the design of therapeutic peptides with extended half-lives and in the synthesis of peptide-based probes and tools for studying D-amino acid-specific biological pathways [1]. While direct biological activity data for Z-D-Glu(OtBu)-OH is limited, its value is derived from its ability to confer these specific properties onto the final peptide products.

Chiral Synthesis D-Amino Acids Peptide Stability

Target Applications for Z-D-Glu(OtBu)-OH in Academic and Industrial R&D


Synthesis of Complex, Base-Sensitive Peptides via Orthogonal Protection Strategy

Z-D-Glu(OtBu)-OH is the reagent of choice for assembling peptide sequences that contain functionalities sensitive to the repetitive base treatments of standard Fmoc-SPPS (e.g., certain esters, thioesters, or O-linked glycopeptides). The Cbz group can be retained while other protecting groups (like Boc) are removed with acid, or it can be removed later via mild hydrogenation, providing a fully orthogonal deprotection scheme. This is particularly valuable in the synthesis of complex natural product derivatives and peptide-based probes .

Precursor for Synthesizing Regioselectively Modified D-Glutamate Derivatives and Peptides

The protected γ-carboxyl group in Z-D-Glu(OtBu)-OH allows for the creation of modified D-glutamic acid building blocks. After incorporating the Z-D-Glu(OtBu)-OH into a peptide chain or intermediate, the γ-tert-butyl ester can be selectively cleaved, and the resulting free acid can be coupled to other entities, such as fluorophores, affinity tags, or other peptides, enabling the creation of branched or bioconjugated structures .

Building D-Enantiomeric Peptides for Stability and Bioactivity Studies

In the development of peptide-based drugs, using D-amino acids like D-Glu is a well-established strategy to enhance resistance to proteolytic degradation, thereby improving pharmacokinetic properties . Z-D-Glu(OtBu)-OH is a direct building block for introducing these stabilizing D-Glu residues into peptide sequences. This is essential for research into metabolically stable peptide therapeutics, vaccine development, and the creation of mirror-image biological tools .

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